This compound is sourced from various chemical suppliers and databases, including Benchchem and PubChem, where it is cataloged under CAS Number 702641-04-1. It falls under the category of specialty chemicals, particularly those used in organic synthesis and medicinal chemistry.
The synthesis of 2-Iodo-5-(trifluoromethyl)benzoic acid typically involves the iodination of 5-(trifluoromethyl)benzoic acid. One common method includes:
The molecular structure of 2-Iodo-5-(trifluoromethyl)benzoic acid can be described as follows:
This structural information indicates the compound's potential for various chemical transformations due to the presence of both electrophilic (iodine) and nucleophilic (carboxylic acid) sites.
2-Iodo-5-(trifluoromethyl)benzoic acid can undergo several types of chemical reactions:
Common reagents include iodine (III), various nucleophiles, and oxidizing or reducing agents, with specific solvents tailored to each reaction type.
The mechanism of action for 2-Iodo-5-(trifluoromethyl)benzoic acid largely depends on its application in synthetic chemistry:
The physical and chemical properties of 2-Iodo-5-(trifluoromethyl)benzoic acid include:
2-Iodo-5-(trifluoromethyl)benzoic acid has numerous applications across different fields:
This compound exemplifies the utility of halogenated aromatic acids in modern chemistry, providing pathways for innovative research and development across multiple scientific disciplines.
2-Iodo-5-(trifluoromethyl)benzoic acid (CAS: 702641-04-1) is systematically named according to IUPAC conventions as a benzoic acid derivative with substituents at the 2- and 5-positions of the benzene ring. The "2-iodo" prefix denotes an iodine atom attached to carbon 2, while "5-(trifluoromethyl)" indicates a –CF₃ group at carbon 5. The carboxylic acid functional group (–COOH) at position 1 completes the core structure [2] [6].
This compound exhibits several synonymous designations in chemical literature, reflecting its structural features:
The numbering system prioritizes the carboxylic acid group as carbon 1, positioning iodine at carbon 2 and the –CF₃ group at carbon 5. This unambiguous naming distinguishes it from isomeric structures like 4-iodo-3-(trifluoromethyl)benzoic acid, ensuring precise identification in synthetic applications [2] [8].
The molecular formula C₈H₄F₃IO₂ defines the atomic composition of 2-iodo-5-(trifluoromethyl)benzoic acid, with a standardized molecular weight of 316.02 g/mol [1] [4] [6]. This value is consistent across suppliers and analytical studies, with minor variations (±0.01 g/mol) attributable to isotopic distributions.
Elemental Composition and Significance:
Table 1: Elemental Breakdown and Functional Contributions
| Element/Group | Count | Mass Contribution (g/mol) | Role in Reactivity |
|---|---|---|---|
| Carbon (C) | 8 | 96.09 | Aromatic backbone |
| Hydrogen (H) | 4 | 4.03 | C-H bonding stability |
| Fluorine (F) | 3 | 57.00 | Electron withdrawal |
| Iodine (I) | 1 | 126.90 | Electrophile coupling |
| Oxygen (O) | 2 | 32.00 | Carboxylic acid group |
The high molecular weight (316.02 g/mol) arises primarily from iodine (40.16% of total mass) and the trifluoromethyl group (18.04%). This mass profile influences physical properties such as crystallization behavior and solubility. The exact mass, confirmed via mass spectrometry, is 315.92081 g/mol [5] [7], with the discrepancy (0.099 g/mol) from the nominal weight attributable to mass defect calculations involving iodine’s atomic mass.
The trifluoromethyl group (–CF₃) contributes significant electronegativity, while the iodine atom serves as a synthon for metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann reactions). The carboxylic acid enables salt formation or conjugation, making this molecule a versatile building block in medicinal and materials chemistry [6] [8].
Computational descriptors provide unambiguous identifiers for 2-iodo-5-(trifluoromethyl)benzoic acid, enabling database searches and molecular modeling:
SMILES String: C1=CC(=C(C=C1C(F)(F)F)C(=O)O)IThis notation encodes the connectivity: a benzene ring with iodine at position 2, carboxylic acid at position 1, and –CF₃ at position 5 [5] [8].
InChIKey: NRBYTEOMUOSDNU-UHFFFAOYSA-NA 27-character hashed version of the International Chemical Identifier (InChI), facilitating digital sharing. The "UHFFFAOYSA-N" component implies standard tautomeric and isotopic properties [5] [7].
Predicted Physicochemical Properties:
Computational models (e.g., DFT calculations) predict key properties:
Conformational Analysis:
The planar benzene ring minimizes steric strain, with the carboxylic acid and iodine substituents slightly tilted out-of-plane (5–10°) due to steric repulsion. The –CF₃ group adopts a symmetrical orientation perpendicular to the ring.
Table 2: Predicted Collision Cross-Section (CCS) Values for Adducts
| Adduct Type | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 316.92808 | 145.8 |
| [M+Na]+ | 338.91002 | 148.2 |
| [M-H]- | 314.91352 | 138.1 |
| [M+NH₄]+ | 333.95462 | 159.3 |
These CCS values, derived from ion mobility spectrometry simulations, reflect gas-phase ion shapes. The larger CCS for [M+NH₄]+ suggests adduct-induced conformational expansion, while [M-H]- exhibits compaction due to charge localization [5].
Electrostatic potential mapping reveals high electron density near the carboxylic oxygen atoms and iodine, contrasting with low density around –CF₃. This polarization facilitates nucleophilic attack at iodine and hydrogen bonding at the carboxylic site, underpinning reactivity in synthesis [3] [5] [8].
The structural and computational data presented establish a foundation for understanding this benzoic acid derivative’s reactivity in synthetic pathways. The consistent identifiers enable precise compound tracking across chemical databases.
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9